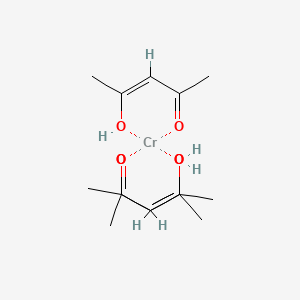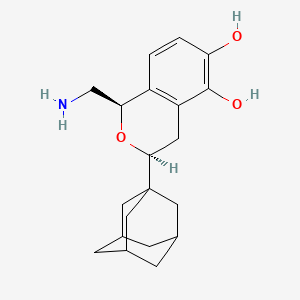
(1R,3S)-3-(adamantan-1-yl)-1-(aminomethyl)-3,4-dihydro-1H-isochromene-5,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3S)-3-(adamantan-1-yl)-1-(aminomethyl)-3,4-dihydroisochromene-5,6-diol is an isochromene that is 3,4-dihydroisochromene-5,6-diol bearing additional aminomethyl and 1-adamantyl substituents at positions 1 and 3 respectively (the 1R,3S-diastereomer). Potent and selective dopamine D1-like receptor agonist (pEC50 values are 8.97 and < 5 for D1-like and D2-like receptors respectively). Displays anti-Parkinsonian activity following oral administration in vivo. It has a role as an antiparkinson drug and a dopamine agonist. It is a member of adamantanes, a member of isochromenes, a member of catechols and a primary amino compound. It is a conjugate base of a (1R,3S)-3-(adamantan-1-yl)-1-(ammoniomethyl)-3,4-dihydroisochromene-5,6-diol(1+).
Applications De Recherche Scientifique
NMR Study of Hetero-Association
A study by Lomas (2011) explored the use of NMR to investigate the effects of adamantane diols on the association of diols with pyridine. This research is crucial in understanding the interaction of adamantane derivatives in various chemical environments (Lomas, 2011).
Noncovalent Interactions in Adamantane Derivatives
El-Emam et al. (2020) conducted a study on adamantane-thiadiazole derivatives, assessing their noncovalent interactions using crystallography and quantum theory. This research provides insights into the molecular behavior of adamantane-based compounds (El-Emam et al., 2020).
Anti-Inflammatory Applications
Kalita et al. (2015) synthesized adamantane-tetrahydropyrimidine hybrids and evaluated their anti-inflammatory activities. Their findings suggest potential pharmaceutical applications for adamantane derivatives (Kalita et al., 2015).
Inhibitory Activity Studies
D’yachenko et al. (2019) researched adamantane-containing compounds, specifically examining their inhibitory activities and solubility. This study contributes to the understanding of the biological potential of adamantane derivatives (D’yachenko et al., 2019).
Molecular Structure and Properties
Al-Tamimi et al. (2014) conducted a comprehensive study on the molecular structure and properties of an adamantane-triazole derivative, suggesting its potential as an anti-inflammatory agent (Al-Tamimi et al., 2014).
Synthesis and Characterization of Derivatives
Burmistrov et al. (2019) focused on the synthesis and properties of various adamantane derivatives, highlighting the versatility and potential applications of these compounds (Burmistrov et al., 2019).
Insights from Crystallography
A study by Lahsasni et al. (2012) used crystallography to gain insights into the structure of an adamantane-triazole compound, contributing to the broader understanding of adamantane-based molecules (Lahsasni et al., 2012).
Oxidation Studies
Khusnutdinov and Oshnyakova (2015) researched the oxidation of adamantane, a process significant in the synthesis of derivatives like memantine and rimantadine (Khusnutdinov & Oshnyakova, 2015).
Synthesis of Ureas with Adamantane
Danilov et al. (2020) developed methods for synthesizing N,N′-disubstituted ureas containing adamantane, which could have significant implications in various fields of chemistry (Danilov et al., 2020).
Synthesis and Evaluation of Fluorescent Derivatives
Joubert et al. (2011) synthesized fluorescent heterocyclic adamantane amines for neuroprotective activities, demonstrating the multifunctionality of adamantane derivatives in neurology (Joubert et al., 2011).
Propriétés
Numéro CAS |
778546-51-3 |
|---|---|
Formule moléculaire |
C20H27NO3 |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
(1R,3S)-3-(1-adamantyl)-1-(aminomethyl)-3,4-dihydro-1H-isochromene-5,6-diol |
InChI |
InChI=1S/C20H27NO3/c21-10-17-14-1-2-16(22)19(23)15(14)6-18(24-17)20-7-11-3-12(8-20)5-13(4-11)9-20/h1-2,11-13,17-18,22-23H,3-10,21H2/t11?,12?,13?,17-,18-,20?/m0/s1 |
Clé InChI |
QLJOSZATCBCBDR-DFKUFRTHSA-N |
SMILES isomérique |
C1[C@H](O[C@H](C2=C1C(=C(C=C2)O)O)CN)C34CC5CC(C3)CC(C5)C4 |
SMILES |
C1C2CC3CC1CC(C2)(C3)C4CC5=C(C=CC(=C5O)O)C(O4)CN |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)C4CC5=C(C=CC(=C5O)O)C(O4)CN |
Autres numéros CAS |
778546-51-3 |
Synonymes |
3-(1'-adamantyl)-1-aminomethyl-3,4-dihydro-5,6-dihydroxy-1H-2-benzopyran hydrochloride A 77636 A-77636 A77636 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




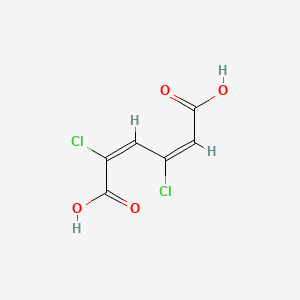
![[(1S,2R,3R,4R,5R,6S,7S,8R,9S,13R,14R,16S,17S,18R)-8-acetyloxy-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1233357.png)

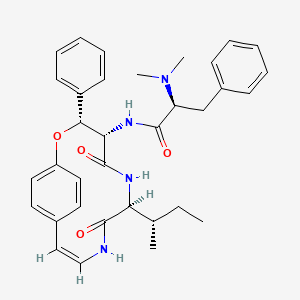
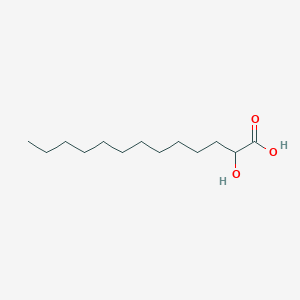

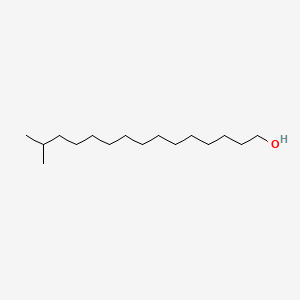
![(1R)-2-{[{[(2S)-2,3-Dihydroxypropyl]oxy}(hydroxy)phosphoryl]oxy}-1-[(palmitoyloxy)methyl]ethyl (11E)-octadec-11-enoate](/img/structure/B1233364.png)
![2-[[5-methyl-2-(3-methylphenyl)-4-oxazolyl]methylsulfinyl]-N-(2-oxolanylmethyl)acetamide](/img/structure/B1233365.png)


